(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGROAUXINHMH-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13504-46-6 | |
| Record name | NSC47508 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Direct Condensation of Naphthalene-1-carbaldehyde with Hydroxylamine
The most straightforward method involves the condensation of naphthalene-1-carbaldehyde with hydroxylamine under mild acidic or basic conditions. This reaction follows the general mechanism for oxime formation, where the aldehyde carbonyl reacts with hydroxylamine to form an imine (C=N) bond.
Procedure :
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Reagents : Naphthalene-1-carbaldehyde (1 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (1.5 equiv).
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Solvent : Ethanol or methanol.
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Conditions : Reflux at 70–80°C for 4–6 hours.
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Workup : The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water).
Key Considerations :
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The reaction typically achieves yields of 85–90% under optimized conditions.
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Stereoselectivity toward the Z-isomer is influenced by the reaction pH and solvent polarity. Acidic conditions favor protonation of the hydroxylamine, promoting nucleophilic attack on the aldehyde carbonyl and stabilizing the Z-configuration through intramolecular hydrogen bonding.
Synthesis via Chloromethylation and Sommelet Reaction
This two-step approach starts with naphthalene and proceeds through 1-chloromethylnaphthalene and naphthalene-1-carbaldehyde intermediates before oxime formation.
Step 1: Chloromethylation of Naphthalene
Naphthalene undergoes electrophilic substitution with formaldehyde and hydrochloric acid to yield 1-chloromethylnaphthalene.
Procedure :
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Reagents : Naphthalene (1 equiv), formaldehyde (37% aqueous solution, 1.2 equiv), concentrated HCl (excess).
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Conditions : Stirred at 40–50°C for 12–18 hours.
Mechanism :
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Formaldehyde reacts with HCl to form chloromethyl cations (CH₂Cl⁺), which attack the aromatic ring at the 1-position due to steric and electronic factors.
Step 2: Sommelet Reaction to Naphthalene-1-carbaldehyde
1-Chloromethylnaphthalene is converted to the aldehyde via the Sommelet reaction using hexamethylenetetramine (hexamine).
Procedure :
Step 3: Oxime Formation
The aldehyde is reacted with hydroxylamine as described in Section 1.1.
Overall Yield :
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Parameter | Direct Condensation | Chloromethylation Route |
|---|---|---|
| Starting Material | Naphthalene-1-carbaldehyde | Naphthalene |
| Steps | 1 | 3 |
| Total Yield | 85–90% | 53.6% |
| Key Advantage | High yield, simplicity | Uses inexpensive feedstock |
| Key Limitation | Requires pre-synthesized aldehyde | Multi-step, lower yield |
Stereochemical Control
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The Z-configuration is thermodynamically favored in polar protic solvents (e.g., ethanol) due to stabilization via intramolecular hydrogen bonding between the hydroxylamine oxygen and the imine nitrogen.
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Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm isomer purity.
Optimization Strategies and Challenges
Enhancing Z-Selectivity
Purification Techniques
Scalability Considerations
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The chloromethylation route, while lengthier, is preferred for industrial-scale synthesis due to the low cost of naphthalene and formaldehyde.
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Direct condensation is ideal for small-scale laboratory synthesis where the aldehyde is readily available.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethylidene oxime.
Reduction: Reduction reactions can convert the compound into naphthalen-1-ylmethylamine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthalen-1-ylmethylidene oxime.
Reduction: Naphthalen-1-ylmethylamine.
Substitution: Various naphthalen-1-ylmethylidene derivatives.
Scientific Research Applications
(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Features
The following table highlights key structural differences and similarities among hydroxylamine derivatives:
Key Observations :
Key Observations :
- The bis-hydroxylamine derivatives (Compounds 1 and 2) outperform the control ligand in trehalase inhibition, likely due to stronger hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
- Hydroxylamine and its aromatic derivatives (e.g., 2-amino-1-naphthol) destabilize DNA by lowering its melting temperature (Tm), suggesting that the naphthalene-hydroxylamine scaffold may similarly interact with nucleic acids .
Physicochemical Properties
Key Observations :
Toxicity and Regulatory Considerations
- Hydroxylamine derivatives like 2-amino-1-naphthol () are carcinogenic and mutagenic, suggesting that similar compounds with aromatic amines may require careful toxicity profiling .
Structure-Activity Relationship (SAR) Insights
Aromatic Substituents : Naphthalene rings enhance π-π stacking and hydrophobic interactions, critical for binding to enzymes or DNA .
Electron-Withdrawing Groups : Fluorine () increases binding affinity through dipole interactions and metabolic stability .
Hydroxylamine Configuration : The (NZ) stereochemistry may influence spatial orientation in target binding pockets, though this requires validation .
Biological Activity
(NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by relevant data and case studies.
Chemical Structure and Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 185.222 g/mol
- Density : 1.09 g/cm³
- Boiling Point : 359.2 °C
- Flash Point : 225.5 °C
These properties indicate that this compound is a stable organic compound suitable for various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through covalent bonding with nucleophilic sites on proteins. This interaction can lead to alterations in protein structure and function, triggering various biochemical pathways that contribute to its observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hydroxylamines have been studied for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .
Anticancer Properties
The compound has also been explored for its potential anticancer activities. Studies suggest that it may induce apoptosis in cancer cells by affecting cellular signaling pathways. The exact pathways involved are still under investigation, but preliminary results indicate that compounds with similar structures can inhibit tumor growth in vitro .
In Vitro Studies
A study conducted on related hydroxylamine derivatives demonstrated notable cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Comparative Analysis of Related Compounds
This table highlights the comparative biological activities of this compound with related compounds, showcasing its moderate antimicrobial and promising anticancer properties.
Applications in Research
The compound's unique chemical structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its potential applications extend beyond antimicrobial and anticancer activities to include roles in material science and chemical processes .
Q & A
Q. What are the optimal synthetic methodologies for (NZ)-N-(naphthalen-1-ylmethylidene)hydroxylamine, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and naphthaldehyde analogs. For example, Schiff base formation under anhydrous conditions with catalytic acid (e.g., acetic acid) can yield the target compound. Purity validation requires spectroscopic techniques:
- FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and hydroxylamine (N–O) absorption at ~950 cm⁻¹ .
- NMR : Characterize aromatic protons (naphthalene) at δ 7.5–8.5 ppm and imine proton (CH=N) near δ 8.0–8.5 ppm .
Efficiency optimization includes monitoring reaction progress via TLC and adjusting stoichiometry or solvent polarity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX-97 for structure solution and refinement, leveraging direct methods for phase determination. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- UV-Vis Spectroscopy : Monitor π→π* transitions in the naphthalene moiety (λmax ~270–300 nm) to assess conjugation integrity .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) enzymes influence the metabolic pathways of hydroxylamine derivatives like this compound?
- Methodological Answer :
- In vitro metabolism assays : Incubate the compound with rat/rabbit hepatic microsomes and NADPH. Use HPLC to detect metabolites (e.g., reduced amines or oxidized nitroso derivatives) .
- CYP inhibition/induction studies : Pre-treat microsomes with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer) to evaluate enzyme-specific metabolism. CYP1A subfamilies dominate reductive pathways (e.g., forming aromatic amines), while CYP2E1 drives oxidative demethylation .
- Data Interpretation : Address contradictions in redox cycling by comparing enzymatic vs. non-enzymatic reduction rates using purified CYP isoforms .
Q. What strategies resolve data discrepancies in redox behavior during stability assays of hydroxylamine derivatives?
- Methodological Answer :
- pH-controlled experiments : Perform stability studies at physiological (pH 7.4) vs. acidic (pH 4.5) conditions to differentiate spontaneous vs. enzyme-mediated reactions .
- Artifact mitigation : Avoid hydroxylamine-based extraction reagents (e.g., dithionite) in sample preparation, as they form N/S-containing molecular artifacts with carbonyl groups .
- Redox profiling : Use cyclic voltammetry to quantify oxidation potentials and identify reactive intermediates prone to disproportionation .
Q. How can crystallographic software (e.g., SHELX, ORTEP) enhance structural analysis of hydroxylamine derivatives?
- Methodological Answer :
- SHELXL refinement : Apply twin-law corrections for non-merohedral twinning and refine anisotropic displacement parameters for heavy atoms (e.g., naphthalene carbons) .
- ORTEP-3 visualization : Generate publication-quality thermal ellipsoid plots to highlight steric strain in the imine linkage or naphthalene planarity .
- WinGX integration : Use the suite for data merging, absorption correction, and symmetry validation in space group assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
